3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C12H11ClN2O2 It is a derivative of benzaldehyde, featuring a pyrazole ring substituted with a chlorine atom and a methoxy group on the benzene ring
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This activity was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities
Pharmacokinetics
It’s worth noting that the compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability and pharmacokinetic profile .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other substances can significantly impact the activity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 4-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A simpler pyrazole derivative without the benzaldehyde moiety.
4-methoxybenzaldehyde: A benzaldehyde derivative without the pyrazole ring.
3-(1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde: A similar compound without the chlorine substitution on the pyrazole ring.
Uniqueness
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the combination of the pyrazole ring with a chlorine atom and a methoxy-substituted benzaldehyde. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARORRNAWEHMGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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